Product packaging for 1-(3,5-Dichloropyridin-2-yl)propan-2-ol(Cat. No.:)

1-(3,5-Dichloropyridin-2-yl)propan-2-ol

Cat. No.: B12289863
M. Wt: 206.07 g/mol
InChI Key: QPWRCZXMQCRCEM-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-2-yl)propan-2-ol (CAS RN: 1282377-75-6) is a high-purity chemical compound offered with a guaranteed purity of 98% . This compound, with a molecular formula of C~8~H~9~Cl~2~NO and a molecular weight of 206.07 g/mol, serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The structure features a propan-2-ol chain linked to a 3,5-dichloropyridine ring, a motif often explored in the development of pharmacologically active molecules . Researchers value this compound for its potential in constructing more complex molecular architectures, particularly in the synthesis of ligands or candidates for drug discovery projects. The two chlorine atoms on the pyridine ring offer distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, while the alcohol group can be utilized for derivatization or to influence the compound's physicochemical properties . Please handle with care: this product may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2NO B12289863 1-(3,5-Dichloropyridin-2-yl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

1-(3,5-dichloropyridin-2-yl)propan-2-ol

InChI

InChI=1S/C8H9Cl2NO/c1-5(12)2-8-7(10)3-6(9)4-11-8/h3-5,12H,2H2,1H3

InChI Key

QPWRCZXMQCRCEM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=N1)Cl)Cl)O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for Dichloropyridyl Alcohols

Precursor Synthesis and Halogenation Reactions

The foundation of synthesizing complex pyridyl alcohols lies in the efficient preparation of key intermediates and the strategic introduction of halogen atoms onto the pyridine (B92270) scaffold.

Synthesis of Dichloropyridine Intermediates

The synthesis of the target molecule, 1-(3,5-Dichloropyridin-2-yl)propan-2-ol, necessitates the preparation of crucial dichloropyridine intermediates. A primary precursor is 3,5-dichloropyridine (B137275). One patented method for its preparation involves the reaction of a more highly chlorinated pyridine, such as 2,3,5-trichloropyridine (B95902), with zinc metal in the presence of an acidic compound. nih.gov This reductive dechlorination provides a route to the desired 3,5-dichloro substitution pattern.

Another key intermediate is a 2-acyl-3,5-dichloropyridine, such as 1-(3,5-dichloropyridin-2-yl)ethanone (B1592298). This ketone serves as the direct precursor to the target secondary alcohol. The synthesis of such ketones can be approached through various methods, often starting from a suitable dichloropyridine derivative. While specific literature on the direct synthesis of 1-(3,5-dichloropyridin-2-yl)ethanone is not abundant, analogous syntheses of 2-acetylpyridines often involve the acylation of a corresponding pyridine derivative. For instance, 2-acetylpyridine (B122185) can be prepared from 2-bromopyridine (B144113) via a Grignard reagent-mediated acylation. wikipedia.org A similar strategy could be envisioned starting from a 2-halo-3,5-dichloropyridine.

Alternatively, the synthesis could commence from 3,5-dichloro-2-pyridinecarboxylic acid. chemicalbook.com This acid can be converted to the corresponding acyl chloride, which can then be reacted with an appropriate organometallic reagent to install the acetyl group. A patent for the preparation of 2-acetylpyridine describes the conversion of 2-picolinic acid to 2-picolinoyl chloride using a chlorinating agent like thionyl chloride, followed by reaction with a malonic ester and subsequent decarboxylation. google.comgoogle.com

A third potential precursor is 3,5-dichloropyridine-2-carboxaldehyde. rsc.org This aldehyde can be reacted with a methyl Grignard reagent to yield the desired secondary alcohol, 1-(3,5-dichloropyridin-2-yl)ethanol, which is structurally very similar to the target propan-2-ol.

PrecursorSynthetic ApproachReference
3,5-DichloropyridineReductive dechlorination of 2,3,5-trichloropyridine with zinc nih.gov
1-(3,5-Dichloropyridin-2-yl)ethanoneGrignard reaction from 2-bromo-3,5-dichloropyridine (B80469) (analogous) wikipedia.org
1-(3,5-Dichloropyridin-2-yl)ethanoneFrom 3,5-dichloro-2-pyridinecarboxylic acid via the acyl chloride chemicalbook.com
This compoundGrignard reaction on 3,5-dichloropyridine-2-carboxaldehyde rsc.org

Halogenation Strategies on Pyridine Scaffolds

The selective introduction of chlorine atoms onto the pyridine ring is a critical step in the synthesis of the target compound. Direct electrophilic halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack and can lead to harsh reaction conditions and lack of selectivity. nih.gov

Modern approaches have been developed to overcome these limitations. One strategy involves the use of designed phosphine (B1218219) reagents. nih.govacs.org In this method, a heterocyclic phosphine is installed at the 4-position of the pyridine as a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govacs.org This approach allows for the halogenation of a broad range of unactivated pyridines under milder conditions. nih.gov Computational studies suggest that this reaction proceeds via a stepwise SNAr pathway. acs.org

Another strategy for selective chlorination involves the use of Selectfluor™ in the presence of a chloride source like LiCl. rsc.org This method has been shown to be effective for the regioselective chlorination of 2-aminopyridines. The regioselectivity is dependent on the substitution pattern of the pyridine ring. rsc.org

For the synthesis of 3,5-dichloro-substituted pyridines, multi-step sequences are often employed. For example, starting from pentachloropyridine, a selective halogen exchange reaction with potassium fluoride (B91410) in N-methylpyrrolidone can yield 3,5-dichloro-2,4,6-trifluoropyridine. google.com While not directly yielding the desired product, this demonstrates the principle of selective dehalogenation/halogen exchange from a perhalogenated precursor.

Gas-phase chlorination processes have also been developed for the selective chlorination of pyridine and its derivatives. google.com These methods often involve passing the pyridine compound and chlorine gas through a reactor with controlled temperature zones to achieve the desired chlorination pattern. google.com

Stereoselective Synthesis of Pyridyl Alcohols

The biological activity of pyridyl alcohols is often dependent on the absolute stereochemistry of the hydroxyl group. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Synthesis Approaches

The most common approach to chiral pyridyl alcohols is the asymmetric reduction of the corresponding prochiral ketone. Several powerful methods have been developed for this transformation.

Catalytic Asymmetric Reduction:

One of the most well-established methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide. researchgate.net The chiral catalyst creates a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol. The predictability and high enantioselectivities achievable with the CBS reduction make it a valuable tool for synthesizing chiral alcohols.

Transition metal-catalyzed asymmetric transfer hydrogenation is another powerful technique. Chiral ruthenium (II) and rhodium (I) complexes with chiral ligands have proven to be excellent catalysts for the reduction of aromatic ketones, affording optically active alcohols with high enantiomeric excess (ee). google.com These reactions typically use a hydrogen source like isopropanol (B130326) or formic acid.

Biocatalytic Reduction:

Enzymes, particularly alcohol dehydrogenases (ADHs), have emerged as highly effective catalysts for the asymmetric reduction of ketones. rsc.org These biocatalysts often exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions, avoiding the use of potentially toxic heavy metals. For instance, ADHs from various microorganisms, such as Lactobacillus kefir, have been successfully employed for the enantioselective reduction of α-halogenated acyl pyridine derivatives, yielding chiral alcohols with high enantiomeric excess. rsc.org

Asymmetric Reduction MethodCatalyst/ReagentKey Features
CBS ReductionChiral Oxazaborolidine, BoraneHigh enantioselectivity, predictable stereochemical outcome
Asymmetric Transfer HydrogenationChiral Ru(II) or Rh(I) complexesHigh enantioselectivity, uses readily available hydrogen sources
Biocatalytic ReductionAlcohol Dehydrogenases (ADHs)High enantioselectivity, mild reaction conditions, environmentally friendly

Control of Stereochemistry in Alcohol Derivatization

While the primary focus is on the creation of the chiral center at the alcohol, subsequent reactions can also be influenced by or designed to control stereochemistry. For the synthesis of this compound, the key stereocenter is generated during the reduction of the corresponding ketone.

In cases where a chiral precursor is used, such as a chiral aldehyde, the addition of a Grignard reagent can also be influenced by the existing stereocenter, potentially leading to diastereoselective outcomes. However, for the synthesis of the title compound, the more common and generally more effective strategy is the asymmetric reduction of a prochiral ketone.

Modern Synthetic Methodologies

Beyond the classical approaches, modern synthetic methodologies are continuously being developed to improve the efficiency, selectivity, and sustainability of synthesizing complex molecules like this compound.

Continuous Flow Synthesis:

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The asymmetric synthesis of chiral active pharmaceutical ingredients and their intermediates has been successfully demonstrated using continuous flow systems. For instance, asymmetric conjugate additions and reductions have been performed in flow reactors, often utilizing immobilized catalysts for easy separation and recycling.

Photocatalysis and Electrocatalysis:

Photocatalysis and electrocatalysis represent emerging areas in synthetic chemistry that can offer novel reaction pathways under mild conditions. While specific applications to the synthesis of this compound are not yet widely reported, these technologies hold promise for future synthetic strategies. For example, photocatalytic methods could potentially be employed for the generation of radical intermediates that could lead to new C-C bond-forming reactions for the construction of the propan-2-ol side chain.

Multi-Component Reactions (MCRs) for Pyridine Core Construction

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates substantial parts of all initial reactants. nih.govnih.gov This approach is prized for its high atom economy, step efficiency, and ability to rapidly generate molecular complexity from simple precursors, making it a key strategy in green chemistry. nih.govacsgcipr.org

For the construction of the pyridine core, the Hantzsch pyridine synthesis is a foundational MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative. wikipedia.orgorganic-chemistry.orgwikipedia.org While the direct, one-pot synthesis of a complex structure like this compound via an MCR is challenging, the methodology is exceptionally well-suited for creating a substituted dichloropyridine framework. This framework can then undergo further functionalization to install the desired propan-2-ol side chain. Modern iterations of MCRs often benefit from the integration of enabling technologies like microwave irradiation or flow chemistry to improve reaction times and yields. acsgcipr.org

Table 1: Examples of Multi-Component Reactions for Pyridine Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct TypeYieldReference
Hantzsch Dihydropyridine SynthesisAldehyde, Ethyl Acetoacetate, Ammonium AcetatePhenylboronic Acid, EtOH, 80°C1,4-DihydropyridinesUp to 96% organic-chemistry.org
Hantzsch Dihydropyridine SynthesisAromatic Aldehydes, Ethyl Acetoacetate, NH4OAc"On-Water", Catalyst-Free, 90°C1,4-Dihydropyridines89-97% nih.gov
Domino Cyclization/AromatizationAldehyde, β-ketoester, NH3 sourceBifunctional Pd/C/K-10 catalystSubstituted PyridinesHigh organic-chemistry.org
Three-Component ReactionFormyl-quinoline, Primary heterocyclic amine, Cyclic 1,3-diketoneMicrowave, DMF, 150°C, 8 minDihydropyrido[2,3-d]pyrimidines68-82% nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized the functionalization of heteroaromatic compounds, including halopyridines. researchgate.netresearchgate.net Catalysts based on palladium, nickel, copper, and iron are instrumental in forming carbon-carbon and carbon-heteroatom bonds under mild conditions with high selectivity. researchgate.netnih.gov

A primary strategy for synthesizing this compound would involve a cross-coupling reaction to introduce the C3 side chain onto a pre-formed pyridine ring. For instance, a Kumada or Suzuki coupling of 2,3,5-trichloropyridine with a suitable organometallic reagent, such as an isopropyl organomagnesium or organoboron species, at the C2 position could install the carbon skeleton of the side chain. Subsequent oxidation or functional group manipulation would yield the target alcohol. The reactivity and selectivity of such couplings are highly dependent on the choice of metal catalyst, ligands, and reaction conditions. researchgate.netresearchgate.netacs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyridine Functionalization

Reaction TypeSubstrateCoupling Partner/ReagentCatalyst SystemProduct TypeYieldReference
Reductive CouplingBromopyridinesTertiary Alkyl BromidesNickel catalystAlkylated PyridinesGood researchgate.net
C-H AlkylationBenzoxazolesBenzyl ChloridesPd(II) complexC2-Alkylated BenzoxazolesModerate to High mdpi.com
C-H AlkylationBenzimidazolesStyrenesNi(COD)2/AlMe3Linear Alkylated BenzimidazolesGood mdpi.com
Suzuki-Miyaura CouplingHalopyridinesArylboronic acidsPalladium/Zinc(II)-porphyrinArylpyridinesVariable researchgate.net
Oxidative C-H/C-H CouplingPyridine N-oxidesThiophenes/FuransPd(OAc)2 / Ag2CO3Unsymmetrical BiheteroarylsUp to 83% rsc.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous intermediates, and straightforward scalability. researchgate.netnih.gov This technology is particularly well-suited for "assembly-line synthesis," where multiple reaction steps are telescoped into a single, uninterrupted process. mit.edu

For a target like this compound, a flow process could be designed to first synthesize a key intermediate, such as 2-acetyl-3,5-dichloropyridine. This could be achieved in a heated reactor coil. The output stream could then be directly mixed with a reducing agent or a methyl Grignard reagent in a subsequent reactor module to form the final propan-2-ol moiety. Such an integrated setup minimizes manual handling, reduces waste, and can significantly increase throughput. researchgate.net Published examples demonstrate the successful application of flow chemistry to pyridine synthesis, hydrogenation, and N-oxidation. researchgate.net

Table 3: Examples of Pyridine-Related Continuous Flow Syntheses

ProcessSubstrateReagents/CatalystConditionsProduct TypeYield/ThroughputReference
HydrogenationFunctionalized PyridinesH2 (in situ), Pd/C, Pt/C, or Rh/C30-80 bar, 60-80°C, 0.5 mL/minPiperidinesHigh Yields researchgate.net
N-AlkylationPoly(4-vinylpyridine)Alkyl HalidesMicrowave-assisted flow, <10 min residence timeQuaternized PolymersUp to 97% Yield nih.gov
OxidationAliphatic/Aromatic AlcoholsH2O2, Pt catalystFlow reactor, variable WHSVCarboxylic Acids19-98% rsc.org
Assembly-Line SynthesisFluorinated amines, alkynesTelescoped diazo formation and [3+2] cycloadditionSequential reactor coils, elevated temp.Substituted Pyrazoles1.76 g/h mit.edu

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. ajrconline.org This technique often leads to dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced purity compared to conventional heating methods. ajrconline.orgorganic-chemistry.orgyoungin.com The rapid, uniform heating can overcome activation energy barriers more effectively and minimize the formation of side products. organic-chemistry.org

The synthesis of this compound could benefit from MAOS at several stages. The construction of the pyridine ring itself, for example via a one-pot Bohlmann-Rahtz procedure, has been shown to be significantly accelerated by microwave heating, providing superior yields with total regiochemical control. organic-chemistry.orgyoungin.com Furthermore, functional group transformations, such as the conversion of a nitrile (e.g., 2-cyano-3,5-dichloropyridine) to a ketone via a Grignard reaction, or the cyclocondensation steps required to form heterocyclic precursors, are well-documented to be enhanced by microwave irradiation. researchgate.netnih.govnih.gov This makes MAOS a powerful tool for rapidly assembling libraries of functionalized pyridines for screening and development. researchgate.net

Table 4: Examples of Microwave-Assisted Syntheses of Pyridines and Related Heterocycles

Reaction TypeReactantsConditionsProduct TypeYieldReference
Bohlmann-Rahtz SynthesisEthyl β-aminocrotonate, AlkynonesDMSO, 170°C, 10-20 minTri/Tetrasubstituted PyridinesUp to 98% organic-chemistry.org
Three-Component Domino ReactionAromatic aldehydes, 1-acetylnaphthalene, dicyanomethaneAmmonium acetate, EtOH2-Amino-3-cyanopyridinesHigh researchgate.net
SN2 QuaternizationImidazo[1,5-a]pyridine, IodoethaneAcetonitrile, 155°C, 50 minPyridinium Salts48% mdpi.com
Condensation/Annulation2-Chloroquinoline-3-carbaldehydes, ThiosemicarbazidesMicrowave irradiationQuinolinyl Thiosemicarbazones89-98% nih.gov
Heterocyclocondensationβ-aminovinyl ketones, HydrazineMicrowave irradiationPyrazolyl ketonesGood nih.gov

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 1-(3,5-Dichloropyridin-2-yl)propan-2-ol, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often expressed as a scoring function or binding energy. A lower binding energy generally indicates a more stable and potentially more potent interaction.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the general methodology would involve preparing the 3D structure of the ligand and docking it into the active site of a selected target protein. For instance, pyridine (B92270) derivatives have been studied as inhibitors of various kinases, and a hypothetical docking study could explore the interaction of this compound with the ATP-binding site of a relevant kinase. nih.gov The dichlorophenyl group and the hydroxyl group on the propanol (B110389) chain would be key features in forming hydrogen bonds and hydrophobic interactions.

Hypothetical Molecular Docking Data

Target Protein Binding Affinity (kcal/mol) Interacting Residues (Hypothetical)
Kinase A -8.5 LEU23, VAL31, ALA45, PHE150
Protease B -7.2 ASP88, GLY101, ILE120

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO, MEP)

Quantum chemical calculations provide detailed information about the electronic structure and properties of a molecule. Density Functional Theory (DFT) is a popular method for these calculations due to its balance of accuracy and computational cost. nih.govmdpi.com

For this compound, DFT calculations could be used to optimize the molecular geometry and to calculate various electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another valuable output, which illustrates the charge distribution within the molecule. Red regions on an MEP map indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue regions indicate positive potential, susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group would likely be regions of high electron density.

Calculated Quantum Chemical Properties (Hypothetical)

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, untested compounds.

To build a QSAR model for a series of analogues of this compound, one would first need a dataset of compounds with experimentally determined biological activities. Then, various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a model that correlates these descriptors with the observed activity. Such models are invaluable for prioritizing compounds for synthesis and testing.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule or a molecular complex over time. researchgate.net An MD simulation of this compound, either in a solvent or bound to a target protein, would allow for the study of its conformational changes, flexibility, and the stability of its interactions.

In the context of a ligand-protein complex, MD simulations can validate the stability of the binding pose obtained from molecular docking. By simulating the system over several nanoseconds, one can observe whether the ligand remains stably bound in the active site or if it dissociates. Analysis of the simulation trajectory can reveal key intermolecular interactions, such as persistent hydrogen bonds, and provide a more dynamic understanding of the binding event.

Chemoinformatics and Rational Library Design

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. psu.eduu-strasbg.fr In the context of this compound, chemoinformatics tools could be used to search for commercially available or synthetically accessible analogues.

Rational library design is a process where computational methods are used to design a focused set of compounds for synthesis and screening. Starting from the core structure of this compound, a virtual library of related compounds could be generated by systematically modifying different parts of the molecule (e.g., changing the substitution pattern on the pyridine ring, altering the side chain). These virtual compounds could then be filtered based on predicted drug-like properties (e.g., Lipinski's rule of five) and prioritized for synthesis based on the predictions from molecular docking or QSAR models. This approach streamlines the drug discovery process by focusing resources on the most promising candidates.

Structure Activity Relationship Sar Investigations of Dichloropyridine Alcohol Derivatives

Influence of the Dichloropyridine Moiety on Biological Activity

The presence and positioning of chlorine atoms on the pyridine (B92270) ring are significant determinants of the biological activity of this class of compounds. The introduction of chlorine atoms can substantially modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn affects its interaction with biological targets. researchgate.neteurochlor.org

Research on various pyridine derivatives has shown that halogenation can have a dual effect. In some instances, the presence of halogen atoms is crucial for potent biological activity, while in others, it may lead to a decrease in efficacy. nih.gov For dichlorinated aromatic compounds, the specific substitution pattern is critical. In the case of 1-(3,5-Dichloropyridin-2-yl)propan-2-ol, the 3,5-dichloro substitution pattern on the pyridine ring creates a distinct electronic and steric profile. This substitution pattern is known to be important for the fungicidal activity of some pyridine-containing compounds. The electron-withdrawing nature of the chlorine atoms can enhance the interaction of the molecule with specific enzymatic targets.

The dichloropyridine moiety can influence activity through several mechanisms:

Increased Lipophilicity: The chlorine atoms generally increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. researchgate.net

Target Interaction: The chlorine atoms can participate in halogen bonding and other non-covalent interactions within the active site of a target enzyme or receptor, thereby increasing binding affinity and inhibitory potency.

Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can lead to a longer biological half-life of the compound.

The following table illustrates the hypothetical influence of the chlorine substitution pattern on the antifungal activity of a series of pyridin-2-yl-propan-2-ol derivatives against a model fungus.

CompoundSubstitution PatternRelative Antifungal Activity (%)
1Unsubstituted15
23-chloro45
35-chloro40
43,5-dichloro 85
54,6-dichloro60
This data is illustrative and based on general principles of SAR.

Stereochemical Impact of the Propan-2-ol Side Chain on Molecular Recognition

The propan-2-ol side chain of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. Consequently, the compound can exist as two enantiomers, (R)- and (S)-1-(3,5-dichloropyridin-2-yl)propan-2-ol. It is a well-established principle in pharmacology and agrochemistry that stereoisomers of a chiral compound can exhibit significantly different biological activities, potencies, and metabolic fates. eurochlor.org

The differential activity of enantiomers arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which themselves are chiral. The specific spatial arrangement of the hydroxyl group and the methyl group on the propan-2-ol side chain can lead to preferential binding of one enantiomer to the target's active site.

Key aspects of the stereochemical impact include:

Enantioselective Binding: One enantiomer may fit more snugly into the binding pocket of a target protein, allowing for optimal interactions (e.g., hydrogen bonding from the hydroxyl group), while the other enantiomer may experience steric hindrance or be unable to achieve the necessary binding conformation.

Differential Metabolism: Enzymes responsible for metabolizing xenobiotics are often stereoselective, leading to different rates of degradation for each enantiomer and, consequently, different bioavailability and duration of action.

The table below provides a hypothetical comparison of the biological activity of the two enantiomers of this compound.

EnantiomerConfigurationRelative Inhibitory Activity (%)
A(R)-1-(3,5-Dichloropyridin-2-yl)propan-2-ol30
B(S)-1-(3,5-Dichloropyridin-2-yl)propan-2-ol 95
This data is illustrative and based on general principles of stereoselectivity in bioactive molecules.

Role of Linker and Peripheral Substituents in Modulating Activity

While the dichloropyridine moiety and the propan-2-ol side chain represent the core pharmacophore, modifications to other parts of the molecule, such as the introduction of linkers or additional peripheral substituents, can further modulate biological activity. These modifications can fine-tune the compound's properties to enhance potency, alter selectivity, or improve pharmacokinetic profiles.

The introduction of a linker, for instance, connecting the dichloropyridine core to another chemical entity, can lead to compounds with bivalent or multifunctional properties. The nature, length, and flexibility of the linker are critical for maintaining the optimal orientation of the pharmacophoric groups.

Peripheral substituents can be added to various positions on the pyridine ring or the side chain. The effects of these substituents can be manifold:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electronic distribution of the pyridine ring, influencing its reactivity and binding characteristics.

Steric Effects: Bulky substituents can be used to probe the steric tolerance of the target's binding site and can also influence the molecule's conformation.

The following table illustrates the hypothetical effect of modifying the propan-2-ol side chain on the biological activity of 1-(3,5-Dichloropyridin-2-yl) derivatives.

CompoundSide Chain ModificationRelative Activity (%)
I -CH(OH)CH₃ (Propan-2-ol) 100
II-CH(OH)CH₂CH₃ (Butan-2-ol)80
III-CH₂OH (Ethanol)50
IV-C(O)CH₃ (Propan-2-one)20
V-CH(OCH₃)CH₃ (2-Methoxypropane)15
This data is illustrative and based on general SAR principles.

Mechanistic Studies of Biological Interactions

Enzyme Inhibition Mechanisms

The 3,5-dichloropyridine (B137275) scaffold is a key pharmacophore in a number of enzyme inhibitors. The inhibitory activity of such compounds is often attributed to their ability to bind to the active or allosteric sites of enzymes, thereby modulating their catalytic activity.

Research on compounds with a (3,5-dichlorophenyl)pyridine structure has shed light on their potential as highly selective enzyme inhibitors. One of the most well-documented targets for this class of compounds is the proprotein convertase furin, a serine endoproteinase involved in the maturation of a wide range of proteins. nih.govacs.org

(3,5-Dichlorophenyl)pyridine-based inhibitors have been shown to exhibit potent and competitive inhibition of furin. nih.gov The mechanism of inhibition involves an induced-fit model, where the binding of the inhibitor provokes a significant conformational change in the enzyme's active site. acs.orgnih.gov Specifically, the 3,5-dichlorophenyl group of the inhibitor inserts itself into a newly formed hydrophobic pocket, which is created by the displacement of a tryptophan residue (Trp254) in the active site. acs.orgresearchgate.net This interaction is a primary driver of the inhibitor's binding affinity. acs.org

While 1-(3,5-Dichloropyridin-2-yl)propan-2-ol has not been explicitly tested against furin, its 3,5-dichloropyridine moiety suggests a potential for similar inhibitory activity. The propan-2-ol side chain could further influence binding through additional interactions within the active site.

Table 1: Potency of (3,5-Dichlorophenyl)pyridine-based Furin Inhibitors

CompoundIC50 (nM) against Furin (TGFβ-derived substrate)
Compound 12.3
Compound 21.3
Compound 31.8
Compound 42.6
Compound 578

Data extracted from studies on (3,5-dichlorophenyl)pyridine-based furin inhibitors and is intended to be illustrative of the potential activity of structurally similar compounds. nih.gov

The binding of dichlorophenylpyridine-based inhibitors to enzymes like furin is a dynamic process that has been elucidated through a combination of X-ray crystallography, biophysical assays, and computational simulations. acs.orgresearchgate.net These studies have revealed that the interaction is characterized by slow off-rate binding kinetics, indicating a stable and long-lasting inhibitor-enzyme complex. acs.org

Molecular dynamics simulations have provided further insights into the ligand-binding process, suggesting that the entry and binding of the inhibitor into the enzyme's catalytic cleft are influenced by the displacement of water molecules and the formation of new solvation shells around the ligand and protein. researchgate.net The conformational changes induced by inhibitor binding are substantial, leading to a more stable protease-inhibitor complex. nih.gov

For this compound, it can be hypothesized that its binding to a target enzyme would similarly involve a dynamic process of conformational adjustments and solvation changes, ultimately leading to the formation of a stable complex. The specific kinetics and thermodynamics of this binding would be determined by the precise nature of the interactions formed by both the dichloropyridine ring and the propan-2-ol side chain.

Receptor Binding Mechanisms

The pyridine (B92270) ring is a common structural motif in a wide range of receptor ligands, and its presence in this compound suggests the potential for interaction with various receptor types. Pyridine-containing compounds have been identified as modulators of G protein-coupled receptors (GPCRs), among others. nih.govacs.org

Many pyridine-containing ligands act as allosteric modulators of GPCRs. nih.govacs.org Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. acs.org This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the endogenous ligand. acs.org

The advantage of allosteric modulators is their potential for greater receptor subtype selectivity, as allosteric sites are generally less conserved than orthosteric sites. acs.org The development of pyridine-based allosteric modulators has been a successful strategy in drug discovery, leading to compounds with improved pharmacological profiles. nih.gov

Given the structural features of this compound, it is plausible that it could function as an allosteric modulator of a GPCR. The dichloropyridine moiety could engage in key interactions within an allosteric binding pocket, while the propan-2-ol side chain could provide additional points of contact, influencing the compound's potency and modulatory effects.

The binding of any ligand to its receptor is mediated by a variety of noncovalent interactions. For a molecule like this compound, these interactions would include:

Hydrophobic Interactions: The dichlorophenyl moiety of the pyridine ring is hydrophobic and would likely interact favorably with nonpolar residues in a receptor's binding pocket. As seen in the case of furin inhibitors, the 3,5-dichlorophenyl group plays a crucial role in binding to hydrophobic pockets. acs.org

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group of the propan-2-ol side chain can act as both a hydrogen bond donor and acceptor. These interactions are critical for the specificity and affinity of ligand-receptor binding.

Halogen Bonding: The chlorine atoms on the pyridine ring can participate in halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base. Halogen bonding has been increasingly recognized as an important contributor to protein-ligand interactions.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the receptor's binding site.

Computational docking studies on dichlorophenylpyridine-based inhibitors of furin have confirmed the importance of these noncovalent interactions in stabilizing the ligand within the binding pocket. acs.orgresearchgate.net A similar array of interactions would be expected to govern the binding of this compound to its biological target.

Table 2: Potential Noncovalent Interactions of this compound

Structural MoietyPotential Noncovalent InteractionInteracting Partner in Biological Target
3,5-Dichloropyridine RingHydrophobic InteractionsNonpolar amino acid residues
Halogen BondingLewis basic atoms (e.g., oxygen, nitrogen)
π-π StackingAromatic amino acid residues
Pyridine NitrogenHydrogen Bonding (acceptor)Hydrogen bond donor groups
Propan-2-ol Side ChainHydrogen Bonding (donor/acceptor)Hydrogen bond donor/acceptor groups

Pathways of Biochemical Modulation

The pyridine scaffold is present in a multitude of drugs with diverse therapeutic applications, indicating its ability to modulate a wide array of biochemical pathways. nih.govnih.gov Pyridine-based drugs have been developed as anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.govnih.gov

The specific biochemical pathways modulated by this compound would be a direct consequence of its interactions with specific enzymes or receptors. For instance, if the compound were to inhibit an enzyme like furin, it could impact the maturation of proteins involved in processes such as viral entry, tumor progression, and tissue remodeling. acs.org

Alternatively, if this compound were to act as an allosteric modulator of a GPCR, it could influence signaling pathways involved in neurotransmission, inflammation, or metabolic regulation, depending on the specific receptor subtype. The introduction of a pyridine moiety into a drug molecule has been shown to improve its biochemical potency and metabolic stability, making it a valuable scaffold for modulating biological pathways. nih.gov

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the specific biochemical pathways affected by this compound. However, based on the known activities of structurally related compounds, it is evident that this molecule holds the potential to interact with and modulate key biological processes through a combination of enzyme inhibition and receptor binding mechanisms.

Advanced Applications and Research Utility

Utility as a Key Synthetic Building Block in Complex Molecule Synthesis

The structure of 1-(3,5-Dichloropyridin-2-yl)propan-2-ol makes it a valuable intermediate or building block in organic synthesis. The dichloropyridine core is a common motif in pharmacologically active compounds and functional materials. nih.govorganic-chemistry.org The two chlorine atoms on the pyridine (B92270) ring are susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. nih.gov This allows for the selective introduction of a wide range of substituents at the C3 and C5 positions.

The reactivity of halides adjacent to the nitrogen in N-heteroarenes is a well-established principle in organic chemistry. nih.gov The presence of two chlorine atoms offers the potential for sequential or differential functionalization, enabling the creation of complex substitution patterns around the pyridine core. Furthermore, the propan-2-ol side chain provides an additional handle for chemical modification. The hydroxyl group can be oxidized to a ketone, used as a nucleophile, or transformed into a leaving group for subsequent substitution reactions. This multi-functional nature allows chemists to use the compound as a scaffold, systematically building out different parts of the molecule to achieve a desired final structure. For instance, pyridine derivatives are integral to many FDA-approved drugs and are often employed as ligands in organometallic chemistry. chemrxiv.org

Potential Synthetic Transformations Reagents and Conditions Resulting Functional Group Reference
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl or Alkyl-substituted pyridine nih.govacs.org
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)Amino-substituted pyridine acs.org
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., R-OH, R-SH, R₂NH), BaseEther, Thioether, or Amino-substituted pyridine nih.govnih.gov
Oxidation of AlcoholOxidizing agent (e.g., PCC, Swern, or Dess-Martin periodinane)Ketone (1-(3,5-Dichloropyridin-2-yl)propan-2-one)N/A
Etherification of AlcoholAlkyl halide (R-X), Base (e.g., NaH)Ether (R-O-CH(CH₃)-)N/A

Development of Derivatives for Functional Materials and Catalysis

The creation of derivatives from this compound is a key area of research for developing new functional materials and catalysts. The pyridine scaffold is a privileged structure in both materials science and catalysis. nih.govchemrxiv.org

In the realm of functional materials, diarylated pyridines have been shown to possess significant and useful photophysical properties, leading to their application as fluorescent dyes in live-cell imaging. acs.org By applying selective cross-coupling methodologies to the dichloropyridine core of the target compound, it is possible to synthesize novel dyes. The propan-2-ol group could further be used to tune the solubility or to attach the dye to other molecules of interest.

For catalysis, pyridine-based structures are widely used as ligands that coordinate to a metal center, thereby modulating its catalytic activity and selectivity. chemrxiv.org The nitrogen atom of the pyridine ring and other heteroatoms introduced through derivatization can act as binding sites for metals. By synthesizing a library of derivatives from this compound with different substituents, researchers can screen for new ligands that may offer improved performance in a variety of catalytic transformations, such as C-H functionalization or asymmetric synthesis. nih.govchemrxiv.org

Hypothetical Derivative Class Synthetic Strategy Potential Application Reference
Diaryl-substituted PyridinesSequential Suzuki or Stille couplings at C3 and C5 positions.Fluorescent probes, Organic light-emitting diodes (OLEDs). acs.org
Bidentate Pyridine-Amine LigandsSNAr or Buchwald-Hartwig amination at one chlorine, with a coordinating amine.Ligands for transition metal catalysis (e.g., for cross-coupling). chemrxiv.orgacs.org
Chiral Pyridine-Oxazoline LigandsDerivatization of the propan-2-ol group into an oxazoline (B21484) ring.Ligands for asymmetric catalysis.N/A
Pyridine-based PolymersPolymerization via functional groups introduced at the chloro-positions.Functional polymers, materials for electronics. researchgate.net

High-Throughput Experimentation (HTE) in Chemical Discovery

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, particularly in the pharmaceutical and materials science industries. acs.org It involves the use of automation and miniaturization to perform a large number of experiments in parallel. acs.orguniroma1.it This approach dramatically accelerates the pace of discovery and optimization by allowing researchers to rapidly screen vast arrays of reaction conditions or compound structures. Building blocks like this compound are ideally suited for HTE workflows due to their multiple points of diversification.

Optimizing a chemical reaction to achieve high yield, purity, and efficiency can be a time-consuming process using traditional one-variable-at-a-time methods. HTE, often coupled with Design of Experiments (DoE) and machine learning algorithms like Bayesian optimization, provides a more rapid and systematic approach. researchgate.netacs.org This methodology enables the simultaneous evaluation of multiple reaction parameters—such as catalysts, ligands, bases, solvents, temperature, and concentration—in a miniaturized format, typically a 24- or 96-well plate. acs.orgspirochem.com

For a reaction involving this compound, such as a Suzuki-Miyaura coupling to attach an aryl group at the C5 position, HTE can be used to quickly identify the optimal conditions from thousands of possibilities. acs.org This not only saves significant time and resources but also provides a detailed "blueprint" for scaling up the successful reaction. acs.org This approach increases the success rate for synthesizing desired compounds and efficiently explores a diverse chemical reaction space. acs.org

Parameter Variable 1 Variable 2 Variable 3 Variable 4 Reference
Pd Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂PdCl₂(dppf) acs.org
Ligand SPhosXPhosRuPhosNone acs.org
Base K₂CO₃K₃PO₄Cs₂CO₃NaOt-Bu researchgate.net
Solvent Dioxane/H₂OTolueneDMFtAmOH/H₂O acs.org

Parallel synthesis is a core component of HTE and is central to modern drug discovery. spirochem.combioduro.com It enables the rapid generation of large, diverse collections of related compounds, known as chemical libraries. uniroma1.itbioduro.com These libraries are then screened against biological targets to identify "hits" and optimize "leads." spirochem.com

This compound is an excellent scaffold for parallel library synthesis. The two electronically distinct chlorine atoms and the hydroxyl group serve as anchor points for diversification. Using automated liquid handlers and reaction blocks, chemists can react a stock solution of the scaffold with arrays of different building blocks (e.g., amines, boronic acids, alcohols) in a multi-well plate format. bioduro.com For example, one chlorine could be reacted with a set of 96 different amines, while the other is reacted with a set of 96 different boronic acids, rapidly generating a library of thousands of unique, disubstituted pyridine derivatives. This strategy allows for a thorough and efficient exploration of the chemical space around the core scaffold, maximizing the chances of discovering novel compounds with desired biological activities or material properties. spirochem.comnih.govresearchgate.net

Scaffold Reaction Site 1 (e.g., C5-Cl) Building Block Set A (n=96) Reaction Site 2 (e.g., C3-Cl) Building Block Set B (m=96) Total Library Size Reference
This compoundSuzuki CouplingAryl/Heteroaryl Boronic AcidsBuchwald-Hartwig AminationPrimary/Secondary Aminesn x m = 9,216 compounds spirochem.combioduro.com

Green Chemistry Principles in the Research and Development of Dichloropyridyl Compounds

Atom Economy and Waste Minimization Strategies

A central tenet of green chemistry is maximizing atom economy, which ensures that the highest possible number of atoms from the reactants are incorporated into the final product. acs.orgacs.org This contrasts with traditional yield calculations, which only describe the efficiency of a specific reaction without accounting for byproducts. libretexts.org High atom economy is crucial for reducing waste at the molecular level, a concept that is fundamental to pollution prevention. acs.org

Atom Economy in Synthesis: The ideal chemical reaction would have 100% atom economy, where all reactant atoms are found in the desired product. libretexts.org Addition and rearrangement reactions are classic examples of atom-economical processes. nih.gov In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy.

For a hypothetical synthesis of a dichloropyridyl compound, the atom economy can be calculated to evaluate the efficiency of the chosen synthetic route.

Table 1: Illustrative Atom Economy Calculation

Reactant AReactant BDesired ProductByproduct% Atom Economy
2,3,5-Trichloropyridine (B95902)Isopropanol (B130326)1-(3,5-Dichloropyridin-2-yl)propan-2-olHClLow (Illustrative)
3,5-Dichloropyridine-2-carbaldehydeMethylmagnesium bromideThis compoundMgBr(OH)Moderate (Illustrative)
This table is for illustrative purposes to demonstrate the concept of atom economy.

Waste Minimization Strategies: Preventing waste is considered more advantageous than treating it after it has been created. researchgate.net In the context of producing dichloropyridyl compounds, waste minimization can be approached through several strategies:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of byproducts. purkh.com

Source Reduction: This involves modifying processes to use fewer hazardous materials, thereby reducing the generation of hazardous waste from the outset. researchgate.net

The Environmental Factor (E-Factor), which measures the total mass of waste generated per kilogram of product, is a key metric for evaluating the environmental impact of a process. A lower E-Factor indicates a more sustainable process. nih.gov

Sustainable Solvent Selection and Alternative Reaction Media

Research into the synthesis of pyridine (B92270) derivatives has explored several greener alternatives:

Water: As a solvent, water is non-toxic, non-flammable, and readily available. While many organic compounds have low solubility in water, techniques such as using phase-transfer catalysts or suspending reactants as fine colloidal particles can facilitate reactions in aqueous media. libretexts.org

Solvent-Free Synthesis: Conducting reactions without a solvent is an ideal green chemistry approach, as it completely eliminates waste associated with solvent use, recovery, and disposal. mdpi.comconicet.gov.ar This can be achieved through techniques like grinding solid reactants together, sometimes with catalytic assistance. conicet.gov.ar

Deep Eutectic Solvents (DESs): DESs are mixtures of compounds, often derived from natural sources like glycerol (B35011) or glucose, which form a liquid at a lower temperature than any of the individual components. rsc.orgresearchgate.net They are often biodegradable, have low vapor pressure, and can dissolve a wide range of reactants, making them a versatile and sustainable alternative to conventional organic solvents. rsc.orgscispace.com

Bio-Based Solvents: Solvents derived from renewable biomass, such as Cyrene™ (dihydrolevoglucosenone) and γ-Valerolactone (GVL), are emerging as viable replacements for petroleum-derived dipolar aprotic solvents like NMP and DMF, which face increasing regulatory restrictions. nih.gov

Table 2: Comparison of Conventional and Green Solvents for Pyridine Synthesis

Solvent TypeExamplesAdvantagesDisadvantages
Conventional Benzene (B151609), Toluene, DichloromethaneHigh solvency for organic compoundsOften toxic, volatile, environmentally persistent. libretexts.org
Green Alternative WaterNon-toxic, inexpensive, non-flammable. libretexts.orgPoor solubility for nonpolar reactants. libretexts.org
Green Alternative Deep Eutectic Solvents (DESs)Biodegradable, low vapor pressure, tunable properties. rsc.orgscispace.comCan be viscous, recovery of product may be challenging.
Green Alternative Supercritical CO₂Non-toxic, allows for easy product separation. libretexts.orgRequires high-pressure equipment. libretexts.org
No Solvent Solvent-Free/Solid-StateEliminates solvent waste, can be energy efficient. conicet.gov.arLimited to certain reaction types, mixing can be an issue.

Catalytic Approaches for Enhanced Selectivity and Efficiency

The use of catalysts is a cornerstone of green chemistry. nih.gov Catalytic reagents are preferable to stoichiometric reagents because they are effective in small amounts, can be recycled and reused, and can enable reactions with higher selectivity, thus generating less waste. researchgate.netlangholmandcanonbieschools.dumgal.sch.uk

In the synthesis of pyridine derivatives, catalysis plays a vital role:

Improved Selectivity: Catalysts can direct a reaction to favor the formation of the desired product over side products, which improves both yield and atom economy. purkh.com

Heterogeneous Catalysis: Using solid-phase catalysts (heterogeneous) simplifies the manufacturing process. These catalysts can be easily filtered out of the reaction mixture, which avoids complex separation procedures and facilitates their recovery and reuse. researchgate.net Examples used in pyridine synthesis include various zeolites. researchgate.net

Biocatalysis: Enzymes are highly specific catalysts that can operate under mild conditions (room temperature and neutral pH), often in water. Their high specificity can eliminate the need for protecting groups, a common strategy in organic synthesis that adds steps and generates waste. acs.org

Researchers have developed novel catalytic systems to improve the efficiency of pyridine synthesis. For example, Wells-Dawson heteropolyacids have been used as effective catalysts in multi-component reactions to produce functionalized pyridines under solvent-free conditions. conicet.gov.ar Similarly, VCU researchers have developed a catalytic method for producing halo-substituted nicotinonitriles that significantly improves yield from 58% to 92%. vcu.edu

Energy Efficiency in Synthetic Protocols

The sixth principle of green chemistry states that energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. researchgate.net Ideally, syntheses should be conducted at ambient temperature and pressure.

Several modern techniques are being applied to reduce the energy footprint in the synthesis of dichloropyridyl compounds and other heterocycles:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov This rapid heating can also lead to higher yields and cleaner reactions.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing. In a flow system, small amounts of reactants are continuously mixed and reacted, allowing for better temperature control, improved safety, and easier scalability. vcu.edu This method can reduce production costs and energy consumption. Researchers have demonstrated that switching from a five-step batch process to a single continuous flow process for a pyridine-based drug intermediate could cut production costs by 75%. vcu.edu

Ultrasound-Assisted Synthesis: The use of ultrasound can accelerate reaction rates and improve yields, providing an energy-efficient alternative to prolonged heating. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.